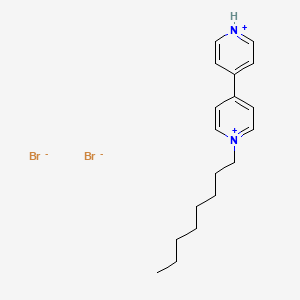
Pentylarsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentylarsonic acid is an organoarsenic compound with the chemical formula C5H11AsO3. It is a derivative of arsenic acid where one of the hydroxyl groups is replaced by a pentyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pentylarsonic acid can be synthesized through several methods. One common route involves the reaction of pentyl diazonium salts with sodium arsenite in the presence of a copper (II) catalyst. The reaction proceeds as follows: [ \text{C}5\text{H}{11}\text{N}_2^+ + \text{NaAsO}_2 \rightarrow \text{C}5\text{H}{11}\text{AsO}_3 + \text{Na}^+ + \text{N}_2 ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Pentylarsonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pentylarsenic acid.
Reduction: Reduction reactions can convert it to pentylarsine.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed.
Major Products:
Oxidation: Pentylarsenic acid.
Reduction: Pentylarsine.
Substitution: Various substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Pentylarsonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds.
Biology: It is studied for its potential effects on biological systems, including its toxicity and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential use in treating certain diseases, although its toxicity remains a concern.
Industry: It is used in the production of pesticides and herbicides, as well as in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of pentylarsonic acid involves its interaction with cellular components. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to oxidative stress and cellular damage. The molecular targets include enzymes involved in cellular respiration and detoxification pathways.
Vergleich Mit ähnlichen Verbindungen
Phenylarsonic acid: An organoarsenic compound with a phenyl group instead of a pentyl group.
4-hydroxy-3-nitrobenzenearsonic acid (Roxarsone): Used as a feed additive in poultry.
p-arsanilic acid: Another organoarsenic compound used in animal feed.
Comparison: Pentylarsonic acid is unique due to its pentyl group, which imparts different chemical properties compared to its analogs. For instance, it has different solubility and reactivity profiles, making it suitable for specific applications where other organoarsenic compounds may not be effective.
Eigenschaften
CAS-Nummer |
36333-42-3 |
|---|---|
Molekularformel |
C5H13AsO3 |
Molekulargewicht |
196.08 g/mol |
IUPAC-Name |
pentylarsonic acid |
InChI |
InChI=1S/C5H13AsO3/c1-2-3-4-5-6(7,8)9/h2-5H2,1H3,(H2,7,8,9) |
InChI-Schlüssel |
UKTTUQGNYQYRNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile](/img/structure/B14673402.png)


![Sulfonium, diphenyl[4-(phenylthio)phenyl]-](/img/structure/B14673430.png)


